molecular formula C9H12O2 B1295152 2,4-Dimethoxytoluene CAS No. 38064-90-3

2,4-Dimethoxytoluene

Cat. No.: B1295152
CAS No.: 38064-90-3
M. Wt: 152.19 g/mol
InChI Key: OSNMRWURXNWCGA-UHFFFAOYSA-N
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Description

2,4-Dimethoxytoluene is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a derivative of toluene, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2,4-Dimethoxytoluene has several applications in scientific research:

Safety and Hazards

While specific safety and hazard data for 2,4-Dimethoxytoluene is not available, it’s important to handle all chemical substances with care. Always use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

The future directions of 2,4-Dimethoxytoluene are not clear as it’s primarily used for research and development purposes . Further studies could potentially explore its properties and potential applications in various fields.

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The methoxy groups on the benzene ring can undergo oxidation reactions, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, potentially leading to modifications in their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses . The compound can induce the expression of genes associated with detoxification processes, such as those encoding for glutathione S-transferases. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to cytochrome P450 enzymes, leading to their activation or inhibition . This interaction can result in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates. These effects are often studied in in vitro and in vivo models to understand the compound’s long-term impact on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the adverse effects become significant. These findings are crucial for determining safe exposure levels and understanding the compound’s potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and conjugation . The compound is metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which can then be conjugated with glucuronic acid or sulfate. These conjugates are more water-soluble and can be excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can affect its localization and accumulation, influencing its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects on cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxytoluene can be synthesized through several methods. One common synthetic route involves the methylation of 2,4-dihydroxytoluene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods

In industrial settings, this compound is produced using similar methylation reactions but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxytoluene is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2,4-dimethoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-4-5-8(10-2)6-9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNMRWURXNWCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191474
Record name Benzene, 2,4-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38064-90-3
Record name 2,4-Dimethoxytoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38064-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,4-dimethoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38064-90-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2,4-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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